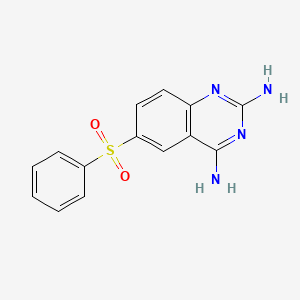
2,4-Quinazolinediamine, 6-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H12N4O2S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with two amino groups at positions 2 and 4, and a phenylsulfonyl group at position 6.
Méthodes De Préparation
The synthesis of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the chlorosulfonation of 2,4-quinazolinediamine to introduce the sulfonyl chloride group at position 6, followed by treatment with a suitable amine to obtain the desired product . Another approach involves the diazotization of the corresponding amine, followed by treatment with sulfur dioxide in the presence of copper chloride . These methods typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division . This mechanism underlies its potential antimalarial and antibacterial activities.
Comparaison Avec Des Composés Similaires
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be compared with other quinazoline derivatives, such as:
2,4-Diaminoquinazoline: Lacks the phenylsulfonyl group and has different biological activities.
5-Phenylsulfanyl-2,4-Quinazolinediamine: Contains a phenylsulfanyl group instead of a phenylsulfonyl group, leading to variations in its chemical reactivity and biological effects.
6-Chloro-2,4-Quinazolinediamine: Substituted with a chlorine atom at position 6, resulting in different pharmacological properties. The uniqueness of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51123-24-1 |
|---|---|
Formule moléculaire |
C14H12N4O2S |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4O2S/c15-13-11-8-10(6-7-12(11)17-14(16)18-13)21(19,20)9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18) |
Clé InChI |
PPVKDCRCHJWCLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


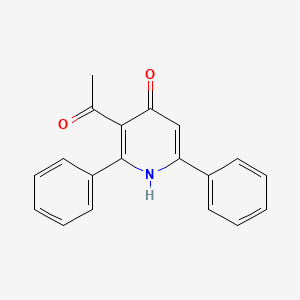
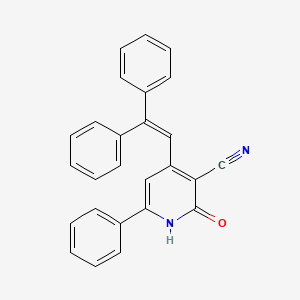
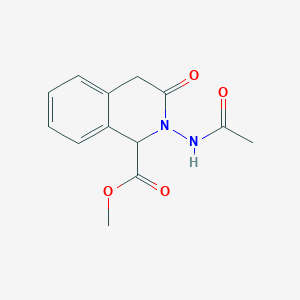
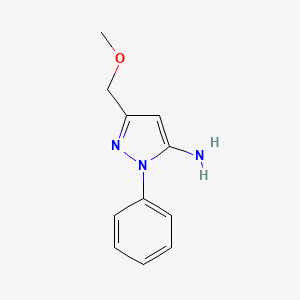

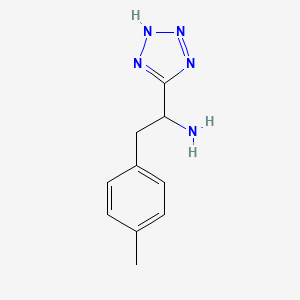
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
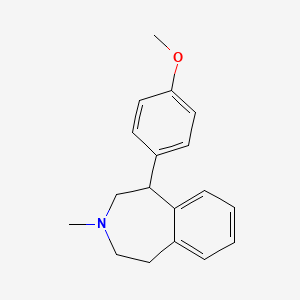
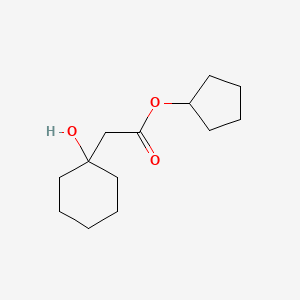
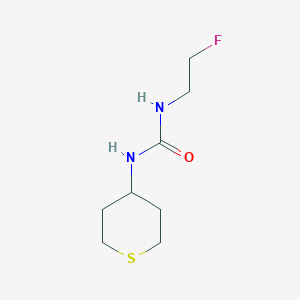
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
